3-(4-(苯并[d][1,3]二氧杂环-5-基磺酰基)哌嗪-1-基)-6-环丙基哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a sulfonyl group, a piperazin-1-yl group, and a cyclopropylpyridazine group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Compounds with similar structures have been evaluated for their anticancer activity against various cancer cell lines .科学研究应用
抗菌和抗真菌应用
一项专注于喹诺酮类抗菌剂的合成和构效关系的研究探索了具有潜在抗菌活性的衍生物。这些化合物,包括具有哌嗪基侧链的变体,已被评估其对革兰氏阴性生物的疗效,表明哌嗪衍生物在开发抗菌剂中的结构相关性 (J. Sánchez 等,1988)。
抗抑郁药开发的酶抑制
对新型抗抑郁药 Lu AA21004 的氧化代谢的研究已经确定细胞色素 P450 酶参与了其代谢。这种对哌嗪衍生物与酶相互作用的深入了解强调了此类结构在治疗剂药代动力学中的重要性 (Mette G. Hvenegaard 等,2012)。
生物膜和酶抑制
通过哌嗪部分连接的创新型双(吡唑-苯并呋喃)杂化物已被合成,并显示出有效的抗菌功效,包括生物膜抑制活性。这些化合物,特别是针对耐药菌株(如 MRSA 和 VRE),突出了哌嗪衍生物在靶向微生物生物膜和必需细菌酶中的效用 (Ahmed E. M. Mekky, S. Sanad, 2020)。
抗疟疾剂
某些哌嗪衍生物的抗疟疾活性,如其结构分析所示,强调了特定取代基在增强对疟疾活性的作用。这些发现支持在开发新的抗疟疾疗法中探索哌嗪化合物 (W. Cunico 等,2009)。
用于癌症治疗的有机锡(IV)化合物
一系列具有哌嗪连接基的有机锡(IV)衍生物已显示出显着的抗菌、抗真菌,特别是对卵巢癌细胞的细胞毒活性。这些结果表明哌嗪基结构在设计化疗药物中的潜力 (F. Shaheen 等,2018)。
未来方向
属性
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXJKFWFYDBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。